molecular formula C17H18FNO4 B5525240 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No. B5525240
M. Wt: 319.33 g/mol
InChI Key: KALSHWKRMSJLAB-UHFFFAOYSA-N
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Patent
US04699984

Procedure details

To a stirred solution containing 119 g of 2-fluorobenzaldehyde, 600 ml of methanol and 255 ml of methyl acetoacetate was added 200 ml of concentrated ammonium hydroxide whereupon an exothermic reaction ensued. The reaction mixture was stirred at ambient temperature for 30 minutes, next refluxed a few hours and then allowed to stand at room temperature overnight (about 15 hours). The yellow solid that crystallized was collected, washed with ether and dried in an oven at 50°-60° C. to yield 201 g of dimethyl 4-(2-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, m.p. 206°-208° C. Concentration of the mother liquor yielded another 26.4 g of the product, m.p. 204°-206° C. The total yield was 74%.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:10]([O:16][CH3:17])(=[O:15])[CH2:11][C:12]([CH3:14])=O.[OH-:18].[NH4+:19]>CO>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:11]([C:10]([O:16][CH3:17])=[O:15])=[C:12]([CH3:14])[NH:19][C:12]([CH3:14])=[C:11]1[C:10]([O:16][CH3:17])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
255 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereupon an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
next refluxed a few hours
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(about 15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The yellow solid that crystallized
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in an oven at 50°-60° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 201 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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